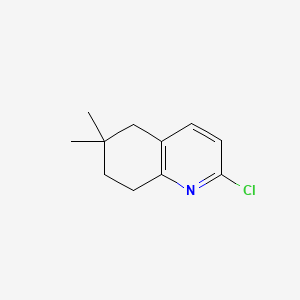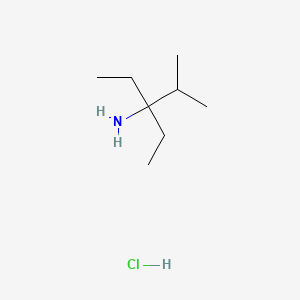
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid (BCDFCA) is an important organic compound that has been studied extensively due to its potential applications in various scientific fields. It has been used in various scientific experiments and its properties have been studied in detail.
科学的研究の応用
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polyurethanes and polyesters, and in the synthesis of various pharmaceuticals. It has also been used in the synthesis of various polymeric materials, such as polycarbonates and polyamides. In addition, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been used in the synthesis of various catalysts, such as transition metal complexes, and in the synthesis of various polymersization initiators.
作用機序
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is not fully understood. However, it is believed that it works by forming a complex with a metal ion, such as copper or zinc, which then reacts with a substrate to form a new organic compound. This process is known as a catalytic reaction.
Biochemical and Physiological Effects
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to reduce the activity of certain proteins, such as cyclooxygenase-2. In addition, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
実験室実験の利点と制限
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has several advantages and limitations for use in lab experiments. One of the main advantages is its high solubility, which makes it easy to use in a variety of experiments. Additionally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is relatively stable and has low toxicity, making it safe to use in laboratory settings. On the other hand, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for the use of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. One potential direction is the use of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid in the synthesis of new organic compounds. Additionally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid could be used in the development of new catalysts, polymeric materials, and pharmaceuticals. Finally, 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid could be used in the development of new polymeric materials for use in medical applications.
合成法
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid can be synthesized by a variety of methods. One of the most common methods is the reaction of bromine and chlorine with a benzofuran derivative. The reaction is typically carried out in an aqueous solution of a base, such as sodium hydroxide, and the resulting product is a highly soluble form of 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. Other methods of synthesis include the reaction of bromine and chlorine with a benzofuran derivative in an organic solvent such as dichloromethane, or the reaction of bromine and chlorine with a benzofuran derivative in a polar aprotic solvent such as dimethyl sulfoxide.
特性
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1,3,7H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNHDLJCEWKDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)

![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)


